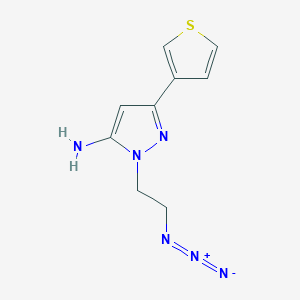

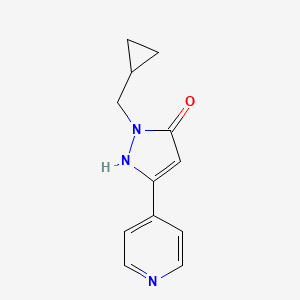

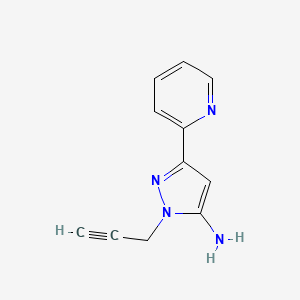

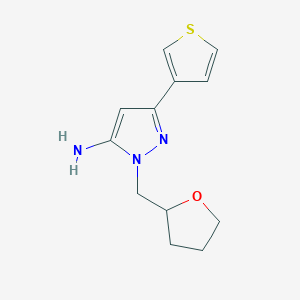

![molecular formula C11H16N2O2 B1483973 (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol CAS No. 2098090-61-8](/img/structure/B1483973.png)

(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol

Übersicht

Beschreibung

Pyrazoles are a type of organic compound with a five-membered aromatic ring structure that includes two nitrogen atoms . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Molecular Structure Analysis

The molecular structure of pyrazoles generally comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can vary greatly depending on their specific structure. Pyrazole itself is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule .

Wissenschaftliche Forschungsanwendungen

Diversity-Oriented Synthesis and Biological Screening

One approach involves the diversity-oriented synthesis of structurally diverse non-natural compounds, including tetrahydropyran derivatives, for screening against various biological targets. For example, Zaware et al. (2011) synthesized a library of substituted tetrahydropyrans using oxidative C-H bond activation and click chemistry, aiming for rapid access to compounds for biological evaluation Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011.

Synthesis and Antimicrobial Activity

Another aspect is the synthesis of compounds containing a tetrahydropyran ring for potential antimicrobial and anticancer applications. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with potential antimicrobial and anticancer activity Hafez, El-Gazzar, & Al-Hussain, 2016.

Catalytic Transformations

Catalytic transformations using these compounds can lead to the efficient synthesis of other valuable organic molecules. For instance, Yadav, Verma, Kumar, and Hulikal (2014) reported the use of 2-arylcyclopropylmethanols in Prins cyclization for generating cis-2,6-disubstituted tetrahydropyrans Yadav, Verma, Kumar, & Hulikal, 2014.

Molecular Docking and Biological Activities

The synthesis of pyrazole derivatives and their evaluation for biological activities, supported by molecular docking studies, has also been reported. Katariya, Vennapu, and Shah (2021) synthesized 1,3-oxazole clubbed pyridyl-pyrazolines as potential anticancer and antimicrobial agents, highlighting the role of molecular structure in biological activity Katariya, Vennapu, & Shah, 2021.

Zukünftige Richtungen

The field of pyrazole research is quite active, with new synthetic methods and applications being developed . Future research directions may include the development of more efficient synthesis methods, exploration of new biological activities, and the design of pyrazole derivatives with improved properties .

Wirkmechanismus

Target of Action

Pyrazole compounds are known for their diverse pharmacological effects. They have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target of a pyrazole compound depends on its structure and the functional groups it carries.

Mode of Action

The mode of action of pyrazole compounds can vary widely depending on their specific targets. For example, some pyrazole compounds act as inhibitors of certain enzymes, preventing these enzymes from carrying out their normal functions .

Biochemical Pathways

Pyrazole compounds can affect a variety of biochemical pathways. For instance, they can interfere with the synthesis or degradation of certain molecules, alter signal transduction pathways, or modulate the activity of ion channels .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole compounds can vary widely depending on their chemical structure. Some pyrazole compounds are well absorbed and widely distributed in the body, while others are rapidly metabolized and excreted .

Result of Action

The molecular and cellular effects of pyrazole compounds depend on their specific targets and mode of action. For example, if a pyrazole compound inhibits a particular enzyme, the result might be a decrease in the production of a certain molecule that this enzyme helps to synthesize .

Action Environment

The action, efficacy, and stability of pyrazole compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of a pyrazole compound might be enhanced or inhibited by the presence of certain ions or other compounds .

Eigenschaften

IUPAC Name |

[2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c14-6-11-9-7-15-4-3-10(9)12-13(11)5-8-1-2-8/h8,14H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDNZQNTLZSGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=C3COCCC3=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.